1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene
Overview
Description
1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO3 It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and nitro groups
Preparation Methods
The synthesis of 1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of benzene derivatives. The process may involve:
Bromination: Introduction of a bromine atom to the benzene ring.
Ethoxylation: Addition of an ethoxy group.
Fluorination: Introduction of a fluorine atom.
Nitration: Addition of a nitro group.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the existing substituents influence the reactivity and position of new substituents.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and fluoro can influence its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene can be compared with other similar compounds such as:
- 1-Bromo-2-fluoro-3-nitrobenzene
- 1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene
- 1-Bromo-5-fluoro-2-nitrobenzene
These compounds share similar structural features but differ in the position and type of substituents, which can significantly affect their chemical properties and applications .
Properties
IUPAC Name |
1-bromo-2-ethoxy-3-fluoro-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPZZKSMXUVRCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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